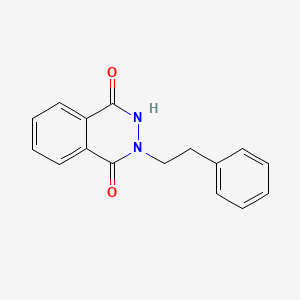
2-Phenethyl-2,3-dihydro-phthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenethyl-2,3-Dihydro-Phthalazine-1,4-Dione is an organic compound belonging to the class of phthalazinones. These compounds are characterized by a phthalazine ring bearing a ketone group. The molecular formula of this compound is C16H14N2O2, and it has a molecular weight of 266.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-2,3-Dihydro-Phthalazine-1,4-Dione typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide. This intermediate is then reacted with phenethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenethyl-2,3-Dihydro-Phthalazine-1,4-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The phenethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinones, hydroxylated derivatives, and other functionalized phthalazine compounds .
Scientific Research Applications
2-Phenethyl-2,3-Dihydro-Phthalazine-1,4-Dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 2-Phenethyl-2,3-Dihydro-Phthalazine-1,4-Dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter release and inhibit neuronal excitability. This is achieved through its binding to receptors and ion channels in the central nervous system, thereby stabilizing neuronal membranes and reducing seizure activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,3-Dihydro-Phthalazine-1,4-Dione
- Phthalhydrazide
- 2,3-Dihydro-1,4-Phthalazinedione
Uniqueness
2-Phenethyl-2,3-Dihydro-Phthalazine-1,4-Dione is unique due to its phenethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phthalazinone derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-13-8-4-5-9-14(13)16(20)18(17-15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
InChI Key |
JSSVIGGKHIJEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


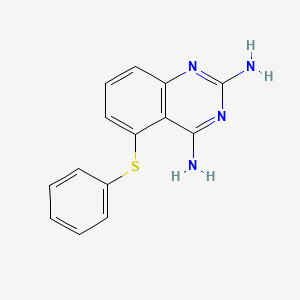

![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)

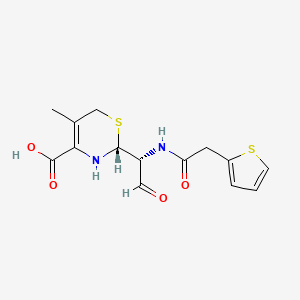
![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
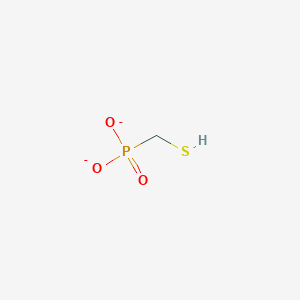
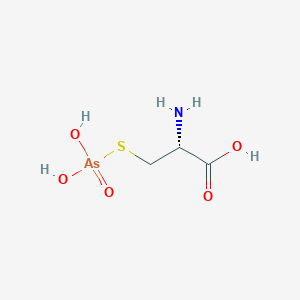
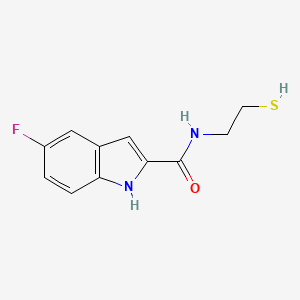

![1-[(3R,4S)-1-(2,3-dichlorophenyl)-4-hydroxypentan-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B10759949.png)

